4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile
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Overview
Description
“4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile” is a synthetic organic compound that features a thiazepane ring, a sulfonyl group, and a benzonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiazepane Ring: This might involve the cyclization of a suitable precursor containing the necessary functional groups.
Introduction of the Difluorophenyl Group: This could be achieved through a nucleophilic aromatic substitution reaction.
Attachment of the Benzonitrile Moiety: This step could involve a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazepane ring.
Reduction: Reduction reactions could potentially modify the nitrile group to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it shows activity against certain biological targets.
Medicine
If the compound exhibits biological activity, it could be developed into a drug for treating diseases
Industry
In industry, it could be used in the synthesis of other valuable compounds or materials, particularly if it has unique chemical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzamide
- 4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoic acid
Uniqueness
The unique combination of the thiazepane ring, sulfonyl group, and benzonitrile moiety in “4-((7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzonitrile” may confer distinct biological activities or chemical properties not found in similar compounds.
Properties
IUPAC Name |
4-[[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2S2/c19-14-3-6-17(20)16(11-14)18-7-8-22(9-10-25-18)26(23,24)15-4-1-13(12-21)2-5-15/h1-6,11,18H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXZFGAUWJPIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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